![molecular formula C23H27ClFN3O3S B2500852 2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1216675-45-4](/img/structure/B2500852.png)
2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride" is a complex organic molecule that appears to be related to a class of compounds with potential anticancer properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the presence of a fluorophenyl group, a methoxy group, and a morpholinopropyl group are common in the synthesis of compounds with biological activity. The papers provided discuss related compounds and their synthesis, characterization, and evaluation for anticancer activity, which can offer insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques, as described in the first paper, where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized . Although the exact synthesis route for the compound is not provided, it is likely that a similar approach could be used, involving multiple steps such as the formation of an intermediate, followed by further functionalization and final purification. The synthesis process would require careful control of reaction conditions and the use of appropriate reagents and catalysts to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopies, as well as elemental analysis . For the compound , these techniques would likely reveal the presence of characteristic functional groups, such as the methoxybenzothiazole and morpholinopropyl moieties. X-ray crystallography, as used in the second paper, could provide detailed information about the three-dimensional structure and confirm the molecular conformation, intermolecular interactions, and crystal packing .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The presence of an acetamide group could make it susceptible to hydrolysis under certain conditions, while the fluorophenyl group might be involved in electrophilic aromatic substitution reactions. The morpholine ring could participate in ring-opening reactions or act as a base. The chemical behavior of the compound could be explored through experimental studies, which would provide insights into its stability and reactivity under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the methoxy group could increase solubility in organic solvents, while the ionic hydrochloride form would likely enhance water solubility. The compound's stability could be assessed through stress testing under different temperatures, pH levels, and exposure to light. The compound's anticancer properties could be evaluated using cytotoxicity assays on various cell lines, as was done for related compounds in the first paper, which reported IC50 values for different cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds structurally related to "2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride" have been synthesized and evaluated for various biological activities. For example, the synthesis of novel derivatives containing benzothiazole and fluorophenyl groups has been reported, with these compounds being assessed for anti-inflammatory activity. Such studies indicate a keen interest in the development of new therapeutic agents based on similar chemical scaffolds (K. Sunder & Jayapal Maleraju, 2013).
Anticancer Potential
Research on derivatives that incorporate features similar to the query compound, such as thiazolyl and benzyl substituents, has demonstrated potential in anticancer activity. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and shown Src kinase inhibitory and anticancer activities, showcasing the therapeutic potential of such molecules in oncology (Asal Fallah-Tafti et al., 2011).
Antimicrobial and Antifungal Applications
Compounds bearing acetamide and benzothiazole moieties have also been synthesized and evaluated for their antimicrobial properties. This suggests potential applications in combating infectious diseases caused by bacteria and fungi. The development of novel sulfonamide derivatives, for example, demonstrates significant cytotoxic activity, hinting at the broad-spectrum utility of such compounds in pharmaceutical development (M. Ghorab et al., 2015).
Structural and Spectroscopic Analysis
The structural analysis of related compounds, through spectroscopic means and crystal structure determination, provides essential insights into the molecular geometry, intermolecular interactions, and potential binding mechanisms with biological targets. Such analyses are crucial for understanding the fundamental properties that contribute to the biological activities of these compounds (A. Banu et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S.ClH/c1-29-19-7-8-21-20(16-19)25-23(31-21)27(10-2-9-26-11-13-30-14-12-26)22(28)15-17-3-5-18(24)6-4-17;/h3-8,16H,2,9-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCXXMWKWYHPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

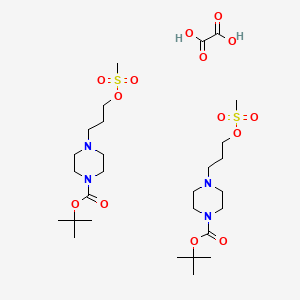
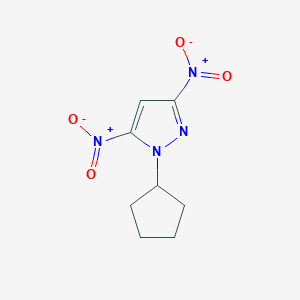




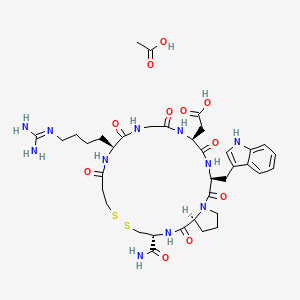
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)
![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)
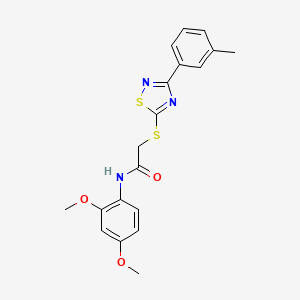
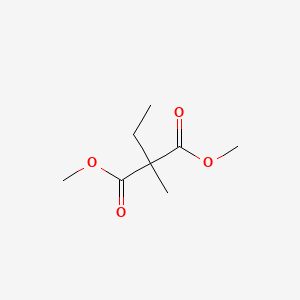
![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)

![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)